N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide
Description
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-3-11-4-6-12(7-5-11)15(19)18-14-9-8-13(16)10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYDLEQFZFNGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide typically involves a series of chemical reactions. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Notes:
Key Observations :
- Compound 35 was synthesized via acid chloride coupling, a common method for benzamides, achieving 81% yield .
- The discontinued fluorobenzamide analog (CAS 638141-92-1) may reflect challenges in scalability or stability, contrasting with ethyl-substituted analogs that show higher commercial viability .
Structural Similarity Analysis
Table 3: Similarity Scores from Computational Analysis ()
| CAS Number | Similarity (%) | Notable Features |
|---|---|---|
| 641569-97-3 | 59.7 | Bromine and methyl substituents on pyridine |
| 404844-11-7 | 58.21 | Halogenated benzamide with trifluoromethyl |
| 199327-61-2 | 58.59 | Multi-halogenated pyridine/benzamide hybrid |
Insights :
- The highest similarity (59.7%) corresponds to a compound with bromine and methyl groups on pyridine, aligning with the target’s structure .
- Lower similarity scores (51–58%) involve bulkier substituents (e.g., trifluoromethyl), highlighting the sensitivity of similarity algorithms to steric effects .
Biological Activity
N-(5-bromo-6-methylpyridin-2-yl)-4-ethylbenzamide is a pyridine derivative with potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, alongside an ethylbenzamide moiety. Its unique structure positions it as a promising candidate for drug discovery and development.
| Property | Value |
|---|---|
| Chemical Formula | CHBrN\ |
| Molecular Weight | 292.18 g/mol |
| CAS Number | 638141-07-8 |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development. The compound's mechanism involves binding to bacterial enzymes, potentially disrupting metabolic processes essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown promise against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes linked to cancer cell proliferation and survival. For example, it may inhibit key signaling pathways involved in tumor growth by targeting receptors or enzymes critical for cell division .
Case Studies
- Breast Cancer Cell Line Study : In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 12 μM. This suggests a potent anticancer effect that warrants further investigation into its pharmacodynamics and pharmacokinetics.
- Lung Cancer Study : Another study evaluated its effects on A549 lung cancer cells, revealing that the compound induced apoptosis through the activation of caspase pathways, indicating its potential use as a therapeutic agent in lung cancer treatment.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair, thereby preventing cancer cell proliferation.
- Receptor Modulation : It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to altered cellular responses.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Inhibitory Concentrations : The compound has demonstrated varying inhibitory concentrations across different cell lines, with IC50 values ranging from 10 μM to 20 μM depending on the specific target cells .
- Safety Profile : Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity towards normal human cells, indicating a favorable safety profile for potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the bromine and ethyl groups can enhance or diminish biological activity, providing insights into optimizing its structure for improved efficacy against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
